molecular formula C19H12FN3O2S B11597626 6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606954-55-6

6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B11597626
CAS No.: 606954-55-6
M. Wt: 365.4 g/mol
InChI Key: UOHZZXVNYSVVJQ-WJDWOHSUSA-N
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Description

6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzyl and fluorobenzylidene groups in its structure suggests significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with benzylidene derivatives under controlled conditions. The reaction often requires a catalyst, such as p-toluenesulfonic acid, and is carried out in a solvent like ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolo[3,2-b][1,2,4]triazines.

Scientific Research Applications

Chemistry

In chemistry, 6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in developing new antibiotics.

Medicine

In medicinal chemistry, the compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a promising lead compound for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with cellular targets, such as enzymes or receptors. The benzyl and fluorobenzylidene groups play a crucial role in binding to these targets, leading to the inhibition of specific biological pathways. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-2-(4-tert-butylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
  • 6-Benzyl-2-(3-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
  • 6-Benzyl-2-(4-isopropylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Uniqueness

What sets 6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione apart from similar compounds is the presence of the fluorobenzylidene group. This group enhances the compound’s biological activity and specificity, making it more effective in its applications. Additionally, the fluorine atom can influence the compound’s pharmacokinetics, improving its stability and bioavailability.

Properties

CAS No.

606954-55-6

Molecular Formula

C19H12FN3O2S

Molecular Weight

365.4 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H12FN3O2S/c20-14-9-5-4-8-13(14)11-16-18(25)23-19(26-16)21-17(24)15(22-23)10-12-6-2-1-3-7-12/h1-9,11H,10H2/b16-11-

InChI Key

UOHZZXVNYSVVJQ-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=NC2=O

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=NC2=O

Origin of Product

United States

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